

# Unveiling the Mechanism of Action of Anticancer Agent CA-170: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Anticancer agent 170 |           |
| Cat. No.:            | B1331700             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

CA-170 is a first-in-class, orally bioavailable small molecule immune checkpoint inhibitor that dually targets Programmed Death-Ligand 1 (PD-L1) and V-domain Ig suppressor of T cell activation (VISTA). This technical guide provides an in-depth overview of the mechanism of action of CA-170, supported by a compilation of preclinical data, detailed experimental protocols, and visualizations of the key signaling pathways involved. The evidence presented herein demonstrates the potential of CA-170 as a novel immunotherapeutic agent for the treatment of advanced cancers.

## Introduction

The advent of immune checkpoint inhibitors has revolutionized the landscape of cancer therapy. By blocking inhibitory signals that suppress anti-tumor immunity, these agents can unleash the body's own immune system to recognize and eliminate cancer cells. CA-170 represents a significant advancement in this field as an orally administered small molecule designed to inhibit two distinct and non-redundant immune checkpoint pathways: PD-1/PD-L1 and VISTA. This dual-targeting approach offers the potential for enhanced anti-tumor activity compared to agents that target a single pathway.

## **Core Mechanism of Action**



CA-170's primary mechanism of action involves the inhibition of two key immune checkpoint proteins: PD-L1 and VISTA.

## **Targeting the PD-1/PD-L1 Axis**

The interaction between Programmed cell death protein 1 (PD-1) on activated T cells and its ligand, PD-L1, expressed on tumor cells and other immune cells, leads to the suppression of T-cell activity, allowing cancer cells to evade immune surveillance. CA-170 has been shown to interfere with this interaction. Interestingly, studies suggest that CA-170 does not prevent the physical assembly of the PD-1:PD-L1 complex but rather supports the formation of a defective ternary complex. This action blocks the downstream signaling that would typically lead to T-cell exhaustion and inactivation.

## **Inhibition of the VISTA Pathway**

VISTA is another critical negative checkpoint regulator that suppresses T-cell function. Its expression is prominent on hematopoietic cells and can be upregulated in the tumor microenvironment. By inhibiting VISTA, CA-170 further contributes to the reactivation of anti-tumor T-cell responses. The dual blockade of both PD-L1 and VISTA is hypothesized to produce a more robust and durable anti-cancer immune response.

Below is a diagram illustrating the dual inhibitory action of CA-170 on the PD-L1 and VISTA signaling pathways.





Inhibits

Click to download full resolution via product page

Dual inhibition of PD-L1 and VISTA by CA-170, leading to T cell activation.

## **Quantitative Preclinical Efficacy**

The anti-tumor activity of CA-170 has been evaluated in various syngeneic mouse tumor models. The following tables summarize the key quantitative data from these preclinical



studies.

**Table 1: In Vivo Tumor Growth Inhibition** 

| Tumor<br>Model                     | Animal<br>Strain | Treatment<br>Group                                | Dosing<br>Schedule  | Tumor<br>Growth<br>Inhibition<br>(%) | Reference |
|------------------------------------|------------------|---------------------------------------------------|---------------------|--------------------------------------|-----------|
| MC38 Colon<br>Carcinoma            | C57BL/6          | CA-170 (10<br>mg/kg)                              | Oral, once<br>daily | 43                                   | [1]       |
| B16F10<br>Melanoma<br>(Metastasis) | C57BL/6          | CA-170 (10<br>mg/kg)                              | Oral, once<br>daily | 73 (reduction in metastatic nodules) | [1]       |
| CT26 Colon<br>Carcinoma            | BALB/c           | CA-170 (10<br>mg/kg) +<br>Docetaxel (10<br>mg/kg) | Oral, once<br>daily | 68                                   | [1]       |
| B16/F1<br>Melanoma                 | Not Specified    | CA-170 (10<br>mg/kg)                              | Oral                | 23                                   | [2]       |
| B16/F1<br>Melanoma                 | Not Specified    | CA-170 (100<br>mg/kg)                             | Oral                | 41                                   | [2]       |

Table 2: Pharmacokinetic Parameters of CA-170

| Species           | Oral Bioavailability<br>(%) | Plasma Half-life<br>(hours) | Reference |
|-------------------|-----------------------------|-----------------------------|-----------|
| Mouse             | ~40                         | ~0.5                        | [3][4]    |
| Cynomolgus Monkey | <10                         | ~3.25 - 4.0                 | [3][4]    |

# **Detailed Experimental Protocols**

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of CA-170.



## In Vivo Syngeneic Mouse Tumor Models

A general workflow for in vivo efficacy studies is depicted below.





#### Click to download full resolution via product page

General experimental workflow for in vivo tumor model studies.

#### 4.1.1. MC38 Colon Carcinoma Model[1][5][6][7]

- Cell Line: MC38 murine colon adenocarcinoma cells.
- Animal Strain: C57BL/6 mice.
- Implantation: 2 x 10<sup>6</sup> MC38 cells are injected subcutaneously into the flank of the mice.
- Tumor Monitoring: Tumor growth is monitored by caliper measurements, and tumor volume is calculated using the formula: (Length x Width²) / 2.
- Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups. CA-170 is administered orally, typically once daily.
- Endpoint: The study is terminated when tumors in the control group reach a specified size, and tumors are excised and weighed.

#### 4.1.2. B16F10 Melanoma Lung Metastasis Model[1][8][9][10]

- Cell Line: B16F10 murine melanoma cells.
- Animal Strain: C57BL/6 mice.
- Implantation: 2 x 10^5 B16F10 cells are injected intravenously via the tail vein to establish pulmonary metastases.
- Treatment: Treatment with orally administered CA-170 or vehicle control typically begins one day after cell injection and continues for a specified duration (e.g., 14 days).
- Endpoint: At the end of the treatment period, mice are euthanized, and lungs are harvested. The number of metastatic nodules on the lung surface is counted.

#### 4.1.3. CT26 Colon Carcinoma Model[1][11][12][13][14]

Cell Line: CT26 murine colon carcinoma cells.



- Animal Strain: BALB/c mice.
- Implantation: 1 x 10<sup>6</sup> CT26 cells are injected subcutaneously into the flank of the mice.
- Tumor Monitoring: Similar to the MC38 model, tumor growth is monitored by caliper measurements.
- Treatment: When tumors reach the desired size, mice are randomized, and treatment with oral CA-170, with or without other agents like docetaxel, is initiated.
- Endpoint: The study concludes when control tumors reach the maximum allowed size.

## In Vitro T-Cell Functional Assays

- 4.2.1. T-Cell Proliferation Assay (CFSE-based)[15][16][17][18][19]
- Objective: To assess the ability of CA-170 to rescue T-cell proliferation suppressed by PD-L1 or VISTA.
- Protocol:
  - Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
  - Label the PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) dye.
  - Culture the CFSE-labeled PBMCs in the presence of T-cell stimuli (e.g., anti-CD3 and anti-CD28 antibodies).
  - Add recombinant human PD-L1 or VISTA protein to suppress T-cell proliferation.
  - Treat the cultures with varying concentrations of CA-170.
  - After a defined incubation period (e.g., 72-96 hours), harvest the cells.
  - Analyze the CFSE dilution in the T-cell population (e.g., CD4+ and CD8+ cells) by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell division.
- 4.2.2. Interferon-gamma (IFN-y) Release Assay[20][21][22][23][24][25][26]



- Objective: To measure the effect of CA-170 on the production of the effector cytokine IFN-y by T cells.
- Protocol:
  - Isolate human PBMCs as described above.
  - Culture the PBMCs with T-cell stimuli (e.g., anti-CD3/anti-CD28) in the presence of recombinant PD-L1 or VISTA to inhibit cytokine production.
  - Add different concentrations of CA-170 to the cell cultures.
  - After an incubation period (e.g., 48-72 hours), collect the cell culture supernatants.
  - Quantify the concentration of IFN-γ in the supernatants using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit.

## **Clinical Development**

CA-170 has advanced to human clinical trials. The initial Phase 1 study (NCT02812875) was a multi-center, open-label trial designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of orally administered CA-170 in patients with advanced solid tumors or lymphomas who have progressed on or are not responsive to available therapies. [27][28][29][30][31][32] The study involved a dose-escalation phase followed by an expansion phase in selected tumor types.[27][28]

## **Conclusion**

CA-170 is a promising oral, small-molecule immune checkpoint inhibitor with a novel dual-targeting mechanism of action against PD-L1 and VISTA. Preclinical data robustly support its ability to enhance anti-tumor T-cell responses and inhibit tumor growth in various cancer models. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this and similar agents. The ongoing clinical evaluation of CA-170 will be crucial in determining its therapeutic potential in patients with advanced cancers.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. MC38 Syngeneic Mouse Model Altogen Labs [altogenlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Unlocking the Potential of CA-170: Enhancing T Cell Responses and Suppressing Tumor Growth in Cancer Preclinical Models [synapse.patsnap.com]
- 5. [PDF] A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis |
  Semantic Scholar [semanticscholar.org]
- 6. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis PMC [pmc.ncbi.nlm.nih.gov]
- 8. B16 as a Mouse Model for Human Melanoma PMC [pmc.ncbi.nlm.nih.gov]
- 9. Injection of Syngeneic Murine Melanoma Cells to Determine Their Metastatic Potential in the Lungs [jove.com]
- 10. Factors Affecting Growth Kinetics and Spontaneous Metastasis in the B16F10 Syngeneic Murine Melanoma Model PMC [pmc.ncbi.nlm.nih.gov]
- 11. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 12. Development of a metastatic murine colon cancer model PMC [pmc.ncbi.nlm.nih.gov]
- 13. Treatment of mouse model of CT26 colon cancer [bio-protocol.org]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. CFSE dilution to study human T and NK cell proliferation in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. T-cell proliferation assay by CFSE dilution analysis [bio-protocol.org]
- 17. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific JP [thermofisher.com]

## Foundational & Exploratory





- 18. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 19. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]
- 20. A user-friendly, highly sensitive assay to detect the IFN-γ secretion by T cells PMC [pmc.ncbi.nlm.nih.gov]
- 21. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical antitumor efficacy PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. bdbiosciences.com [bdbiosciences.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. researchgate.net [researchgate.net]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
- 28. ascopubs.org [ascopubs.org]
- 29. curis.com [curis.com]
- 30. curis.com [curis.com]
- 31. curis.com [curis.com]
- 32. Phase 1 trial of CA-170, a novel oral small molecule dual inhibitor of immune checkpoints PD-1 and VISTA, in patients (pts) with advanced solid tumor or lymphomas. - ASCO [asco.org]
- To cite this document: BenchChem. [Unveiling the Mechanism of Action of Anticancer Agent CA-170: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1331700#anticancer-agent-170-mechanism-of-action]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com